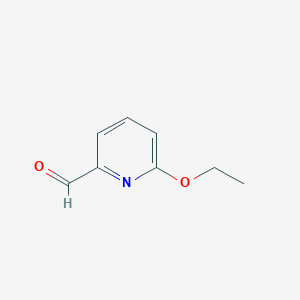

6-Ethoxypyridine-2-carbaldehyde

概述

描述

6-Ethoxypyridine-2-carbaldehyde is an organic compound with the molecular formula C8H9NO2. It is a derivative of pyridine, featuring an ethoxy group at the sixth position and an aldehyde group at the second position. This compound is utilized in various chemical reactions and has applications in scientific research and industrial processes.

准备方法

Synthetic Routes and Reaction Conditions

6-Ethoxypyridine-2-carbaldehyde can be synthesized through several methods. One common approach involves the ethoxylation of pyridine-2-carbaldehyde. This reaction typically uses ethyl iodide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.

化学反应分析

Types of Reactions

6-Ethoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: 6-Ethoxypyridine-2-carboxylic acid.

Reduction: 6-Ethoxypyridine-2-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Anticancer Activity

6-Ethoxypyridine-2-carbaldehyde has been investigated for its potential anticancer properties. Studies have shown that derivatives of pyridine carboxaldehydes exhibit notable antitumor activity. For instance, hydrazones derived from pyridinecarboxaldehyde have demonstrated significant inhibition of cancer cell proliferation in various cell lines, including HepG2 (liver carcinoma) and HCT-116 (colorectal carcinoma) . The copper complexes formed with these derivatives often show enhanced biological activity compared to their free ligands, indicating the importance of metal coordination in therapeutic efficacy.

Antibacterial and Antifungal Properties

Research indicates that compounds related to this compound exhibit antibacterial and antifungal activities. Schiff bases derived from pyridine aldehydes have been synthesized and tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results . The metal complexes of these Schiff bases further enhance their antimicrobial properties, making them potential candidates for new antibiotic therapies.

Organic Synthesis

Synthesis of Schiff Bases

this compound serves as an essential building block in the synthesis of Schiff bases, which are known for their diverse applications in catalysis and materials science. The reaction of this aldehyde with various amines leads to the formation of imines that can be further modified to yield complex organic molecules .

Catalytic Applications

The compound has also been explored as a catalyst in organic reactions. Its derivatives can act as effective catalysts for reactions such as oxidation and reduction processes, showcasing their utility in synthetic organic chemistry .

Case Studies

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antiproliferative effects of a hydrazone derived from this compound against human cancer cell lines. The results indicated that the compound exhibited significant growth inhibition at concentrations lower than those required for similar compounds without metal coordination, emphasizing the role of copper complexes in enhancing biological activity .

Case Study 2: Synthesis of Novel Catalysts

Research focused on synthesizing novel catalysts using this compound derivatives demonstrated their effectiveness in promoting various organic reactions, including the synthesis of complex heterocycles. These catalysts were shown to reduce reaction times and improve yields compared to traditional methods .

作用机制

The mechanism of action of 6-ethoxypyridine-2-carbaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved vary based on the context of its use.

相似化合物的比较

Similar Compounds

6-Methoxypyridine-2-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

6-Bromopyridine-2-carbaldehyde: Similar structure but with a bromine atom instead of an ethoxy group.

6-Chloropyridine-2-carbaldehyde: Similar structure but with a chlorine atom instead of an ethoxy group.

Uniqueness

6-Ethoxypyridine-2-carbaldehyde is unique due to the presence of the ethoxy group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications and research studies.

生物活性

6-Ethoxypyridine-2-carbaldehyde is an organic compound with the molecular formula C8H9NO2. It features an ethoxy group at the sixth position and an aldehyde group at the second position of the pyridine ring. This compound has garnered attention due to its diverse applications in chemical synthesis, biological research, and environmental studies.

The synthesis of this compound typically involves the ethoxylation of pyridine-2-carbaldehyde, using reagents such as ethyl iodide and potassium carbonate in a dimethylformamide solvent under reflux conditions. Industrially, continuous flow processes are employed to enhance efficiency and yield .

Biological Activity

The biological activity of this compound is multifaceted, primarily acting as a substrate or inhibitor in various biochemical assays. Its mechanism of action is contingent upon the specific application, often interacting with enzyme active sites to modulate their activity .

- Enzyme Interaction : It can serve as a substrate for enzymes involved in metabolic pathways or as an inhibitor affecting enzyme kinetics.

- Photocatalytic Activity : Recent studies indicate that this compound can act as a photocatalyst under UV light, facilitating the degradation of environmental pollutants .

Case Study: Enzyme Inhibition

In a study examining the inhibitory effects of this compound on specific enzymes, it was found that the compound significantly reduced enzyme activity at certain concentrations. This effect was attributed to its structural similarity to natural substrates, allowing it to compete for binding sites.

Table: Summary of Biological Activities

Applications in Scientific Research

This compound is utilized in several fields:

- Organic Chemistry : As a building block for synthesizing more complex organic molecules.

- Biochemistry : In studies related to enzyme-catalyzed reactions and metabolic pathways.

- Environmental Science : Investigated for its role in photocatalytic degradation processes.

Comparison with Similar Compounds

This compound can be compared with other pyridine derivatives:

| Compound | Structural Difference | Biological Activity |

|---|---|---|

| 6-Methoxypyridine-2-carbaldehyde | Methoxy group instead of ethoxy | Similar enzyme interactions |

| 6-Bromopyridine-2-carbaldehyde | Bromine atom at sixth position | Different reactivity profile |

| 6-Chloropyridine-2-carbaldehyde | Chlorine atom at sixth position | Altered biological activity |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Ethoxypyridine-2-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : Start with pyridine derivatives as precursors. A common approach involves ethoxylation at the 6-position via nucleophilic substitution (e.g., using NaOEt in ethanol under reflux) . Subsequent oxidation of the methyl group to a carbonyl (e.g., using KMnO₄ or CrO₃ under controlled pH) yields the aldehyde. Optimization includes monitoring reaction progress via TLC or GC-MS and adjusting temperature, solvent polarity, and catalyst loading to improve yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use and NMR to confirm the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and aldehyde proton (δ ~9.8–10.2 ppm). NMR should show a carbonyl signal at ~190–200 ppm .

- IR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 151.06) .

Q. How should researchers handle safety and stability concerns during storage?

- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the aldehyde group. Avoid exposure to moisture or strong bases, which may hydrolyze the ethoxy group. Conduct stability tests via periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity in this compound for novel applications?

- Methodological Answer : Use density functional theory (DFT) to model electron density distributions, focusing on the aldehyde’s electrophilicity and pyridine ring’s aromaticity. Software like Gaussian or ORCA can calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for nucleophilic/electrophilic attacks. Validate predictions with experimental kinetic studies (e.g., rate constants for Schiff base formation) .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer : For crystal structure refinement, use SHELXL to handle twinning or disorder. If bond lengths/angles conflict with DFT-optimized geometries, re-examine data collection parameters (e.g., temperature, radiation source). Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions .

Q. How can researchers design experiments to probe the compound’s role in catalytic cycles (e.g., as a ligand or intermediate)?

- Methodological Answer :

- Ligand Design : Test coordination behavior with transition metals (e.g., Pd, Cu) via UV-Vis titration or X-ray crystallography. Monitor catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Mechanistic Probes : Use isotopic labeling (e.g., -aldehyde) and in-situ FTIR to track intermediate formation. Compare turnover frequencies (TOF) under varying steric/electronic conditions .

Q. What statistical approaches are appropriate for analyzing dose-response data in biological studies involving this compound?

- Methodological Answer : For cytotoxicity or enzyme inhibition assays, apply nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Address outliers via Grubbs’ test and report 95% confidence intervals .

Methodology-Focused Questions

Q. How should researchers structure a literature review to identify gaps in this compound applications?

- Methodological Answer :

- Database Search : Use SciFinder or Reaxys with keywords like “this compound” + “synthesis,” “catalysis,” or “pharmacology.” Exclude patents and non-peer-reviewed sources .

- Gap Analysis : Tabulate reported biological activities (e.g., antimicrobial, anticancer) and synthetic methods. Highlight understudied areas (e.g., photophysical properties) as research opportunities .

Q. What steps ensure reproducibility when synthesizing derivatives of this compound?

- Methodological Answer :

- Protocol Standardization : Document solvent purity, equipment calibration (e.g., thermocouples), and inert atmosphere procedures.

- Data Sharing : Publish detailed synthetic procedures in open-access repositories (e.g., ChemRxiv) with raw spectral data .

Q. How can researchers validate hypotheses about structure-activity relationships (SAR) for this compound?

属性

IUPAC Name |

6-ethoxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-11-8-5-3-4-7(6-10)9-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWZDKXPVBFYLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90665485 | |

| Record name | 6-Ethoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85259-47-8 | |

| Record name | 6-Ethoxy-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85259-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。